molecular formula C19H18FNO2 B8679019 7-Ethyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one CAS No. 923022-56-4

7-Ethyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one

Cat. No. B8679019
M. Wt: 311.3 g/mol
InChI Key: WLZFHSOZZOAAAO-UHFFFAOYSA-N
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Patent
US08188117B2

Procedure details

The title compound was synthesized following the method described for 6-fluoro-2-(4-methoxy-benzyl)-7-phenyl-2H-isoquinolin-1-one (315) starting from 7-bromo-6-fluoro-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one (313) and ethylboronic acid. Rt=1.69 min (Method C). Detected mass: 312.4 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[C:12]1C=CC=C[CH:13]=1)[C:8](=[O:18])[N:7]([CH2:19][C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1)[CH:6]=[CH:5]2.BrC1C=C2C(C=CN(CC3C=CC(OC)=CC=3)C2=O)=CC=1F.C(B(O)O)C>>[CH2:12]([C:11]1[CH:10]=[C:9]2[C:4]([CH:5]=[CH:6][N:7]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=3)[C:8]2=[O:18])=[CH:3][C:2]=1[F:1])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CN(C(C2=CC1C1=CC=CC=C1)=O)CC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C2C=CN(C(C2=C1)=O)CC1=CC=C(C=C1)OC)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=C2C=CN(C(C2=C1)=O)CC1=CC=C(C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.